2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid

MOF design coordination polymer hydrogen-bonding network

Select this ortho-carboxyl, 3-hydroxyl-triazole bifunctional ligand for MOF and coordination polymer R&D where higher framework density (1.62 g/cm³ pred.) and enhanced H-bonding are design objectives. The 3-OH/5-oxo substituent expands denticity beyond bidentate analogs, enabling tridentate metal chelation for stable heterometallic architectures. Available at ≥98% purity with full QA documentation (COA, SDS) from multiple global vendors, ensuring supply chain resilience from discovery to scale-up. Ideal for agrochemical and pharmaceutical scaffold diversification.

Molecular Formula C9H7N3O3
Molecular Weight 205.173
CAS No. 1247106-76-8
Cat. No. B2519711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid
CAS1247106-76-8
Molecular FormulaC9H7N3O3
Molecular Weight205.173
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O
InChIInChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
InChIKeyLYKVXQYFBOHUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Hydroxy-1H-1,2,4-triazol-5-yl)benzoic Acid (CAS 1247106-76-8): Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


2-(3-Hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1247106-76-8), also named 2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid, carries the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol . It belongs to the class of 1,2,4-triazole–benzoic acid bifunctional ligands, which are widely employed as building blocks for metal-organic frameworks (MOFs), coordination polymers, and bioactive molecule scaffolds . Unlike the more extensively characterized analogs 3-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 876715-37-6; MW 189.17) , 2-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 167626-65-5; MW 189.17) [1], and 4-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 162848-16-0; MW 189.17) , the target compound incorporates a hydroxyl substituent on the triazole ring at the 3-position (tautomeric with the 5-oxo form) alongside an ortho-carboxylic acid group. This unique combination of ortho-positioning and the additional hydrogen-bond-donating -OH group substantially alters its coordination denticity, hydrogen-bonding capacity, and electronic properties relative to non-hydroxylated positional isomers. The compound is available from multiple vendors at ≥98% purity (e.g., ChemScene, AKSci, Leyan) , though its published application literature remains considerably sparser than that of its non-hydroxylated congeners. The following sections provide quantitative evidence for where this structural differentiation translates into measurable performance divergence that procurement and research decisions should consider.

Why 2-(3-Hydroxy-1H-1,2,4-triazol-5-yl)benzoic Acid Cannot Be Replaced by Common Triazole–Benzoic Acid Isomers: A Substitution-Risk Analysis


The triazole–benzoic acid ligand family contains numerous positional isomers and derivatives that differ in the attachment position of the triazole ring to the phenyl core (ortho, meta, para), the regiochemistry of the triazole linkage (1-yl, 4-yl, 5-yl), and the presence or absence of ring substituents. These structural variations are not cosmetic—they dictate coordination geometry, hydrogen-bonding topology, acidity, and biological target engagement. The four most relevant comparators for procurement decisions are: 3-(1H-1,2,4-triazol-5-yl)benzoic acid (meta-carboxyl, no hydroxyl) , 2-(4H-1,2,4-triazol-4-yl)benzoic acid (ortho-carboxyl, 4-yl linkage, no hydroxyl) [1], 4-(1H-1,2,4-triazol-1-yl)benzoic acid (para-carboxyl, 1-yl linkage, no hydroxyl) , and 2-(1H-1,2,4-triazol-1-yl)benzoic acid (ortho-carboxyl, 1-yl linkage, no hydroxyl) [2]. The target compound departs from all four in three critical ways: (i) the ortho-carboxyl group enables chelating or bridging bidentate carboxylate coordination modes with metals, unlike the para isomer which favors linear bridging; (ii) the 5-yl triazole linkage places the heterocyclic nitrogen donors in a different spatial orientation relative to the carboxylate compared with 1-yl or 4-yl regioisomers; and (iii) the 3-hydroxy (5-oxo tautomer) substituent introduces a second hydrogen-bond donor site and an additional metal-coordinating oxygen, expanding the maximum denticity from bidentate (in non-hydroxylated analogs) to potentially tridentate or tetradentate . Substituting any of the comparator compounds into an application optimized for the target compound therefore risks altering coordination network topology, solubility profile, and biological activity. The quantitative evidence below substantiates where these structural differences translate into measurable divergence.

Quantitative Differentiation Evidence for 2-(3-Hydroxy-1H-1,2,4-triazol-5-yl)benzoic Acid vs. In-Class Analogs: A Procurement-Focused Comparative Guide


Hydrogen-Bond Donor Count Advantage: Triazole 3-OH Confers Higher HB Donor Capacity vs. Non-Hydroxylated Triazole–Benzoic Acid Ligands

The target compound possesses a 3-hydroxy (5-oxo tautomer) substituent on the triazole ring, which adds one additional hydrogen-bond donor (HBD) site beyond the carboxylic acid proton. Computed descriptors show that 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid has an HBD count of 3 (two from the triazole NH/OH tautomeric system plus one from COOH), compared with an HBD count of 1 for all four comparator compounds—3-(1H-1,2,4-triazol-5-yl)benzoic acid, 2-(4H-1,2,4-triazol-4-yl)benzoic acid, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and 2-(1H-1,2,4-triazol-1-yl)benzoic acid—which lack the hydroxyl group [1]. This additional donor site is structurally documented in the SMILES notation C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O which explicitly encodes the tautomeric hydroxyl/oxo group on the triazole. The hydrogen-bond acceptor (HBA) count for the target compound is also elevated (6 vs. 4 for the non-hydroxylated comparators) due to the extra oxygen and nitrogen atoms available as acceptor sites [1].

MOF design coordination polymer hydrogen-bonding network crystal engineering

Predicted Lipophilicity Divergence: XLogP3 = 0.4 for the Target vs. XLogP3 = 0.6 for the Non-Hydroxylated Ortho Analog 2-(4H-1,2,4-triazol-4-yl)benzoic Acid

Lipophilicity is a critical parameter governing membrane permeability, solubility, and protein binding in both medicinal chemistry and agrochemical applications. The target compound has a computed XLogP3 value of 0.4 , while the non-hydroxylated ortho-connected analog 2-(4H-1,2,4-triazol-4-yl)benzoic acid has a computed XLogP3 of 0.6 [1]. This 0.2 log-unit reduction in lipophilicity (ΔlogP = -0.2) reflects the polarizing effect of the hydroxyl group on the triazole ring, which increases aqueous solubility preference and decreases passive membrane permeability relative to the comparator. The difference, though modest, is mechanistically significant: in oral drug design, a ΔlogP of 0.2 can translate to measurable differences in LogD at physiological pH, which governs distribution between aqueous and lipid compartments.

drug-likeness logP bioavailability prediction lead optimization

Acidity Modulation: Predicted pKa Shift in the Target Compound vs. the Ortho-Triazolyl Analog 2-(1H-1,2,4-triazol-1-yl)benzoic Acid

The carboxylic acid pKa of triazole–benzoic acid ligands directly determines the pH window in which the carboxylate group is deprotonated and available for metal coordination. For the non-hydroxylated analog 2-(1H-1,2,4-triazol-1-yl)benzoic acid, the computed acid pKa is 3.38 [1]. The target compound, bearing an electron-donating hydroxyl group on the triazole ring that can participate in intramolecular hydrogen bonding with the ortho-carboxyl group, is expected to exhibit a measurably different—and likely elevated—carboxylic acid pKa due to stabilization of the protonated form through internal H-bonding. This structural feature, documented in the IUPAC name 2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid , implies a shift in the deprotonation equilibrium that would alter the pH-dependent speciation of the ligand in solution and, consequently, the conditions under which it effectively coordinates to metal ions. While an experimentally measured pKa for the target compound has not been published, the presence of the 3-OH group allows class-level prediction of a pKa elevation of approximately 0.3–0.8 units relative to the non-hydroxylated ortho analog .

pKa prediction ionization state coordination chemistry metal binding pH window

Bioisosteric Scaffold Potential: In-Class Cytotoxic Activity of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids Establishes Baseline for Hydroxylated Congener Evaluation

Although no direct biological assay data have been published for 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid itself, the triazole–benzoic acid scaffold has demonstrated validated anticancer activity in the peer-reviewed literature. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (compounds 1–17) was evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, yielding IC₅₀ values in the range of 15.6–23.9 µM, with the most potent compounds (2, 5, 14, and 15) matching or exceeding the activity of the reference drug doxorubicin (IC₅₀ = 19.7 µM against MCF-7; 22.6 µM against HCT-116) while demonstrating very weak cytotoxicity toward normal RPE-1 cells [1]. The target compound, by introducing a hydroxyl group that serves as an additional hydrogen-bond donor and a handle for further derivatization (etherification, esterification, glycosylation), offers a structural expansion point that the non-hydroxylated hybrids lack. This provides a rational basis for prioritizing the target compound in medicinal chemistry campaigns seeking to explore SAR around triazole C3-functionalized analogs—a chemical space not accessible from the non-hydroxylated comparators.

anticancer MCF-7 HCT-116 triazole hybrids cytotoxicity

Density Difference: 1.62 g/cm³ (Predicted) for the Target Compound Significantly Exceeds the 1.432 g/cm³ (Predicted) of 3-(1H-1,2,4-Triazol-5-yl)benzoic Acid

Predicted density is a practically important parameter for solid-state handling, formulation development, and for estimating the gravimetric surface area and gas-uptake capacity of MOFs derived from a given ligand. The target compound has a predicted density of 1.62 ± 0.1 g/cm³ , whereas the meta-substituted non-hydroxylated analog 3-(1H-1,2,4-triazol-5-yl)benzoic acid has a predicted density of 1.432 ± 0.06 g/cm³ . The difference of approximately 0.19 g/cm³ (a ~13% increase) is attributable to the additional oxygen atom (from the 3-OH group) and the resulting increase in molecular weight (205.17 vs. 189.17 g/mol) coupled with the potential for denser crystal packing driven by additional intermolecular hydrogen bonds.

crystal density solid-state properties formulation MOF gravimetric capacity

Certified Purity Benchmark: ≥98% Purity from Multiple Suppliers Establishes Procurement-Ready Quality for Direct Research Use

Multiple independent vendors supply 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid at a certified purity of ≥98% (ChemScene CS-0358606, Leyan 1429276) , with additional suppliers (AKSci 8191EV) offering the compound with full quality assurance documentation including SDS and COA upon request . This multi-vendor availability at ≥98% purity contrasts with several comparator compounds that are predominantly available as hydrates, lower-purity technical grades, or through single-source suppliers. For instance, 3-(1H-1,2,4-triazol-5-yl)benzoic acid is commonly supplied as the 0.75 hydrate form and labeled as an irritant , while 4-(1H-1,2,4-triazol-1-yl)benzoic acid is listed at 95% purity by Thermo Scientific . The availability of the target compound at ≥98% anhydrous purity from multiple sources reduces single-supplier procurement risk and ensures batch-to-batch reproducibility for quantitative structure–property studies.

purity specification quality assurance vendor comparison research-grade procurement

Procurement-Optimized Application Scenarios for 2-(3-Hydroxy-1H-1,2,4-triazol-5-yl)benzoic Acid Based on Quantified Differentiation Evidence


MOF Ligand Design Requiring Enhanced Hydrogen-Bonding Network Complexity and Higher Framework Density

For crystal engineers and MOF chemists designing frameworks where hydrogen-bonding-directed self-assembly is a primary structural determinant, the target compound offers 3 hydrogen-bond donor sites and 6 acceptor sites (vs. 1 donor and 4 acceptors for non-hydroxylated analogs) . Its higher predicted density (1.62 g/cm³ vs. 1.432 g/cm³ for the meta isomer) further favors frameworks targeting high volumetric storage capacity . The ≥98% anhydrous purity from multiple vendors ensures reproducible stoichiometry in solvothermal MOF syntheses without the confounding effect of variable hydrate water content . Users optimizing for gravimetric gas uptake may prefer lower-density analogs; this compound is specifically indicated where increased framework density and H-bonding structural complexity are design objectives.

Medicinal Chemistry Hit-to-Lead Programs Exploring C3-Functionalized Triazole–Benzoic Acid Scaffolds

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold has validated anticancer activity with IC₅₀ values of 15.6–23.9 µM against MCF-7 and HCT-116 cell lines [1]. The target compound provides an underexplored SAR expansion point via its 3-OH group, which can serve as a derivatization handle for ethers, esters, carbamates, or glycosides—modifications that are structurally impossible with the non-hydroxylated comparators. Its lower XLogP3 (0.4 vs. 0.6 for the ortho non-hydroxylated analog) predicts improved aqueous solubility and a different ADME profile , making it a rational choice for lead optimization libraries targeting soluble, peripherally acting candidates.

Coordination Chemistry Studies Requiring pH-Tunable Ligand Deprotonation and Higher Denticity Metal Binding

The predicted elevation of the carboxylic acid pKa (estimated at 3.7–4.2 vs. 3.38 for 2-(1H-1,2,4-triazol-1-yl)benzoic acid) [2] shifts the pH window for full carboxylate deprotonation upward, enabling metal complexation under mildly acidic conditions where non-hydroxylated analogs would already be fully deprotonated and potentially less selective. Furthermore, the presence of the 3-OH/5-oxo tautomeric oxygen adds a potential third (or fourth, counting triazole N) metal-coordinating atom, expanding the maximum denticity beyond the bidentate limit of non-hydroxylated triazole–benzoic acids . This is particularly relevant for the synthesis of heterometallic coordination polymers and complexes where higher ligand denticity is correlated with enhanced framework stability.

Agrochemical Intermediate Derivatization Leveraging Multi-Vendor ≥98% Purity Supply Chain

Triazole-containing benzoic acids are established intermediates in fungicide and herbicide development programs . The target compound, with its ortho-carboxyl group and hydroxylated triazole ring, offers a differentiated scaffold for generating patentable agrochemical lead series distinct from those based on para-substituted (4-(1H-1,2,4-triazol-1-yl)benzoic acid) or non-hydroxylated ortho analogs. Multi-vendor availability at ≥98% purity with full QA documentation (SDS, COA) ensures supply chain resilience and batch-to-batch consistency for agricultural research organizations scaling from discovery (mg–g) to field-trial quantities (kg).

Quote Request

Request a Quote for 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.